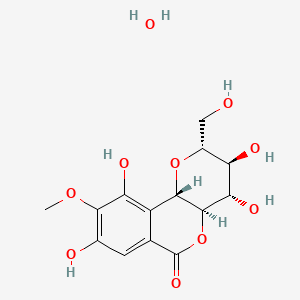

Bergenin monohydrate

Description

Historical Context and Traditional Ethnobotanical Relevance

Bergenin (B1666849), also known by various names including ardisic acid B, bergenit, and cuscutin, has been a staple in traditional medicine systems for centuries, particularly in Ayurveda, Traditional Chinese Medicine, and Unani practices. mdpi.comnih.gov Plants containing bergenin, most notably from the Bergenia genus, are often referred to as "Pashaanbheda" in the Indian Systems of Medicine, which translates to "stone-piercing," alluding to their traditional use for kidney and bladder stones. encyclopedia.pubnih.gov

Historically, various parts of bergenin-containing plants have been utilized to treat a wide array of ailments. The rhizomes of Bergenia species have been traditionally used for healing fractured bones, wounds, and fresh cuts. mdpi.comencyclopedia.pub They have also been employed to address pulmonary infections, diarrhea, vomiting, cough, and fever. mdpi.comencyclopedia.pubresearchgate.net Furthermore, the roots of these plants have been used as a deobstruent, demulcent, and for relieving chest and rib pain. mdpi.com In Nepalese traditional medicine, plants like Astilbe rivularis which contain bergenin, have been used for their antiviral properties. acgpubs.org The ethnobotanical relevance extends to the treatment of heart disorders, stomach diseases, hemorrhoids, and ophthalmia. mdpi.comencyclopedia.pub

Contemporary Academic Interest and Research Landscape

The long-standing traditional use of bergenin has spurred significant interest in the modern scientific community, leading to a surge in research to validate its ethnobotanical claims and uncover its mechanisms of action. mdpi.com Contemporary academic interest is broad, with numerous studies investigating its potential as an anti-inflammatory, antioxidant, neuroprotective, antiviral, and antidiabetic agent, among other activities. mdpi.comstmjournals.inresearchgate.net

The molecular structure of bergenin was initially proposed in 1929 and later revised in 1958. mdpi.comiucr.org Its definitive conformation was established through X-ray analysis of its monohydrate and acetate (B1210297) derivatives. mdpi.com This structural understanding has paved the way for more targeted research into its biological activities.

Despite its promising pharmacological profile, the therapeutic application of bergenin is met with challenges such as poor solubility, low oral bioavailability, and a short biological half-life. mdpi.comnih.gov Consequently, a significant area of current research is focused on developing novel drug delivery systems to enhance its efficacy. mdpi.comresearchgate.net These include phospholipid complexes, nanoparticles, and extended-release tablets. mdpi.com

Detailed Research Findings

Modern research has delved deep into the pharmacological properties of bergenin, revealing its potential in various therapeutic areas.

Antioxidant and Anti-inflammatory Activities

Bergenin has demonstrated significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. mdpi.comontosight.ai Its anti-inflammatory effects are well-documented, with studies showing its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. mdpi.comnih.gov Research has shown that bergenin can suppress the NF-κB signaling pathway, a key regulator of inflammation. mdpi.comresearchgate.net For instance, it has been shown to be effective in animal models of acute lung injury and mastitis by inhibiting this pathway. mdpi.comresearchgate.net

Neuroprotective Effects

The neuroprotective potential of bergenin is a growing area of interest. Studies suggest it may be beneficial in managing neurodegenerative diseases like Alzheimer's. nih.gov Research indicates that bergenin can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. nih.gov It has also been shown to reduce oxidative stress and neuroinflammation in the brain. nih.govtandfonline.com In models of ischemic stroke, bergenin has been found to improve cognitive function and reduce neuronal apoptosis. nih.gov

Antiviral Activity

Bergenin has exhibited promising antiviral activity against various viruses. It has shown good activity against the herpes simplex virus type-1. acgpubs.orgresearchgate.net Research has also indicated its potential against the influenza A virus. researchgate.net

Metabolic Disorders

In the context of metabolic diseases, bergenin has been investigated for its antidiabetic and anti-hyperuricemic effects. mdpi.com It has been shown to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion, and to improve insulin (B600854) sensitivity. mdpi.comresearchgate.net Studies on mice with high-fat diet-induced type 2 diabetes have shown that bergenin can lower body weight gain, plasma glucose, and insulin levels. researchgate.netresearchgate.net Furthermore, bergenin has demonstrated the ability to reduce serum urate levels in animal models of hyperuricemia by promoting the excretion of uric acid. mdpi.comresearchgate.net

Table 1: Summary of Key Research Findings on Bergenin Monohydrate

| Research Area | Key Findings | References |

|---|---|---|

| Antioxidant | Scavenges free radicals, inhibits lipid peroxidation. | mdpi.com, ontosight.ai |

| Anti-inflammatory | Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via the NF-κB pathway. | mdpi.com, researchgate.net, nih.gov |

| Neuroprotective | Inhibits AChE and BuChE, reduces oxidative stress and neuroinflammation. | tandfonline.com, nih.gov, nih.gov |

| Antiviral | Shows activity against herpes simplex virus type-1 and influenza A virus. | researchgate.net, acgpubs.org |

| Metabolic Disorders | Inhibits α-glucosidase, improves insulin sensitivity, lowers blood glucose and uric acid levels. | mdpi.com, researchgate.net, researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Chemical Synthesis, and Biosynthesis

Natural Occurrence and Isolation Methodologies

Bergenin (B1666849) is a secondary metabolite found in numerous plant species. nih.gov Its isolation from these natural sources has been a subject of extensive research, leading to the development of various extraction and purification protocols.

Bergenin is predominantly found in plants of the Saxifragaceae, Myrsinaceae, and Euphorbiaceae families. mdpi.com The rhizomes of plants from the Bergenia genus are particularly rich sources, which has led to the compound's name. mdpi.comencyclopedia.pub The first isolation of this bioactive compound was from the rhizomes of Saxifraga (Bergenia) siberica. mdpi.comencyclopedia.pub

These plants are typically found in the temperate and cold regions of the Himalayas, spanning from Kashmir to Bhutan, at altitudes between 900 and 3000 meters. cabidigitallibrary.orgchemijournal.com The geographic distribution also includes Afghanistan, South Tibet, Pakistan, and parts of China. cabidigitallibrary.orgchemijournal.comresearchgate.net

Table 1: Botanical Sources of Bergenin

| Plant Family | Species | Part(s) Used | Geographic Region/Country | Reference(s) |

|---|---|---|---|---|

| Saxifragaceae | Bergenia ciliata | Rhizome, Roots | Himalayas, Pakistan | antropocene.itmdpi.comcabidigitallibrary.org |

| Saxifragaceae | Bergenia ligulata | Rhizome | Himalayas | antropocene.itcabidigitallibrary.org |

| Saxifragaceae | Bergenia stracheyi | Rhizome | Himalayas | antropocene.it |

| Saxifragaceae | Rodgersia sambucifolia | - | - | researchgate.net |

| Myrsinaceae | Ardisia crenata | Roots | - | nih.govresearchgate.net |

| Myrsinaceae | Ardisia elliptica | - | - | antropocene.it |

| Myrsinaceae | Ardisia japonica | Leaves | - | nih.gov |

| Fabaceae | Peltophorum dubium | Roots, Bark | - | nih.gov |

| Euphorbiaceae | Mallotus japonicus | - | - | antropocene.itfrontiersin.org |

| Dipterocarpaceae | Dryobalanops aromatica | Stem Bark | - | antropocene.it |

The extraction and purification of bergenin from plant matrices involve a series of sophisticated techniques designed to maximize yield and purity. Traditional methods such as Soxhlet extraction and maceration have been used, but advanced methods offer greater efficiency. nih.govinnpharmacotherapy.comijcrt.org

One common initial step involves macerating the powdered plant material (e.g., rhizomes) in methanol (B129727). innpharmacotherapy.com The resulting crude extract is then subjected to solvent-solvent partitioning to remove lipids and other impurities before further purification. innpharmacotherapy.com

Advanced extraction methods include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.netnih.gov Studies have shown that MAE can be more efficient than conventional methods, yielding a higher amount of bergenin per mass of plant material. nih.gov

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, this method employs solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces extraction time and solvent consumption. ijcrt.org

Sonication-Aided Maceration: This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving the extraction of intracellular compounds like bergenin. mdpi.com

Following initial extraction, crude bergenin extracts require purification, which is typically achieved through various chromatographic techniques. The choice of method depends on the desired scale and purity.

Column Chromatography (CC): This is a fundamental technique used for purification. Silica (B1680970) gel is a common stationary phase, with elution carried out using solvent systems like dichloromethane:methanol. nih.gov Sephadex LH-20 is also used for further purification of fractions obtained from initial column chromatography. innpharmacotherapy.com

High-Speed Counter-Current Chromatography (HSCCC): This is a liquid-liquid partition chromatography technique that avoids the use of solid adsorbents, thus preventing irreversible adsorption of the sample. It has been successfully coupled with MAE for the rapid separation and purification of bergenin from crude extracts of Ardisia creanta and Rodgersia sambucifolia, yielding purities over 99%. researchgate.netcapes.gov.br

Medium-Pressure Liquid Chromatography (MPLC): MPLC systems using polyamide columns coupled with MCI GEL® CHP20P (a reversed-phase resin) have been effective in purifying bergenin from Saxifraga atrata extract, achieving over 99% purity. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reversed-phase (RP-HPLC) configuration with a C18 column, is a standard and reliable method for the analysis and purification of bergenin. ingentaconnect.comnih.gov It is often used to determine the purity of the final product. researchgate.net

High-Performance Thin-Layer Chromatography (HPTLC): HPTLC offers the advantage of simultaneous analysis of multiple samples, making it suitable for quality control and quantification of bergenin in various plant extracts and herbal formulations. ijcrt.orgwalshmedicalmedia.comresearchgate.net

To maximize the yield of bergenin, various extraction parameters are optimized. These include the choice of solvent, temperature, extraction time, and the solid-to-liquid ratio. Response surface methodology (RSM) is often employed to systematically study the effects of these variables and find the optimal conditions. dntb.gov.ua

For Microwave-Assisted Extraction (MAE), key optimized parameters include:

Solvent System: Mixtures of ethanol (B145695) and water, or methanol and water, are frequently found to be effective. For instance, 60% aqueous methanol was used for extracting bergenin from Ardisia crenata. researchgate.net

Temperature and Time: These are critical variables. In one study on Peltophorum dubium, the temperature and time were varied to find the optimal extraction conditions. nih.gov

Liquid/Solid Ratio: This ratio affects the extraction efficiency. A ratio of 10:1 (mL/g) was found to be optimal in an MAE method for Ardisia crenata. researchgate.net

Table 2: Examples of Optimized Extraction Parameters for Bergenin

| Plant Source | Extraction Method | Optimized Parameters | Bergenin Yield/Purity | Reference(s) |

|---|---|---|---|---|

| Ardisia crenata / Rodgersia sambucifolia | MAE-HSCCC | Solvent: 60% aq. methanol; Ratio: 10/1 (mL/g); Temp: 60°C; Time: 15 min | Purity: >99% | researchgate.net |

| Peltophorum dubium | MAE | Solvent: EtOH:H₂O (6:4); Power: 200 W; Solvent Vol: 3 mL (Temp. and time were variable) | 0.45% yield (vs 0.0839% conventional) | nih.gov |

Advanced Extraction and Purification Techniques

Chemical Synthesis and Semisynthesis of Bergenin Monohydrate

While bergenin is abundant in nature, chemical synthesis provides an alternative route to the molecule and allows for the creation of novel derivatives.

The total chemical synthesis of bergenin is complex and not currently sufficient to meet commercial demand. frontiersin.org However, synthetic pathways to its core structure have been developed. A notable example is the short, high-yielding total synthesis of 8,10-di-O-methylbergenin, a derivative of bergenin. acs.org

Key steps in this synthetic route included:

Stereoselective C-glycosylation: An O-glycoside was formed which then rearranged under Lewis acidic conditions to create the crucial β-C-aryl bond. acs.org

Palladium(0)-catalyzed Carbonylation: This step was used to introduce a carbonyl group to the aromatic ring. acs.org

Regioselective Lactonization: The final step involved the formation of the lactone ring to complete the isocoumarin (B1212949) structure of the bergenin skeleton. acs.org

Such pathways are valuable as they can be adapted to produce a variety of bergenin analogues for further study. acs.org

In addition to total synthesis, semisynthetic derivatives are often created by chemically modifying bergenin isolated from natural sources. researchgate.netbjmu.edu.cn These modifications, typically involving the esterification of bergenin's hydroxyl groups with various fatty acids or other moieties, are performed to enhance its pharmacological properties. nih.govfrontiersin.org

Recent research has successfully elucidated the biosynthetic pathway of bergenin in plants like Bergenia purpurascens and Ardisia japonica. frontiersin.org This discovery is crucial for potential large-scale production using synthetic biology approaches. frontiersin.org

The pathway begins with a common precursor from primary metabolism:

Shikimic acid (SA) is converted to gallic acid (GA) . This reaction is catalyzed by the enzyme shikimate dehydrogenase (SDH). frontiersin.org

Gallic acid (GA) is then methylated to form 4-O-methyl gallic acid (4-O-Me-GA) by an O-methyltransferase (OMT) enzyme. frontiersin.org

A novel C-glycosyltransferase (CGT) enzyme uses 4-O-Me-GA as a substrate and attaches a glucose molecule (from UDP-glucose) to the C-2 position, forming 2-Glucosyl-4-O-Me-GA . frontiersin.org

The final step involves an intramolecular dehydration and ring-closure reaction to form the lactone ring, yielding bergenin . frontiersin.org

The identification of these key enzymes (SDH, OMT, and CGT) provides the genetic tools necessary for the potential de novo synthesis of bergenin in microbial cell factories. frontiersin.org

Semisynthetic Derivatization and Scaffold Modification

The bergenin molecule possesses several functional groups, including multiple hydroxyl groups, that are amenable to chemical modification. frontiersin.orgnih.gov These sites provide opportunities for semisynthetic derivatization to create novel compounds with potentially enhanced or new biological activities. By using the bergenin structure as a scaffold, researchers have developed various derivatives. nih.govresearchgate.net

One common strategy is the Williamson synthesis, which has been used to produce alkyl derivatives of bergenin. scielo.br This method has successfully yielded compounds such as 8,10-dihexyl-bergenin, 8,10-didecyl-bergenin, and 8,10-ditetradecyl-bergenin, which were reported for the first time following their synthesis from bergenin isolated from Peltophorum dubium roots. scielo.br Research has shown that such structural modifications can significantly improve certain properties; for example, the antibacterial activity of bergenin was notably enhanced in its alkyl derivatives. scielo.br Specifically, 8,10-dihexyl-bergenin and 8,10-didecyl-bergenin showed promising activity against the Gram-positive bacteria Staphylococcus aureus. scielo.br

Other modifications have been explored to create derivatives with different functionalities. For instance, a series of bergenin derivatives were designed and synthesized to investigate their potential as immunosuppressive agents. nih.gov Among these, compounds 7 and 13 (specific structures detailed in the source study) demonstrated the most potent inhibition of mouse splenocyte proliferation. nih.gov This line of research underscores that the hydrophobicity of the derivatives and the configuration of the hydroxyl group at the C-4 position are important factors for immunosuppressive activity. nih.gov The synthesis of bergenin/cinnamic acid hybrids has also been reported, with some hybrids showing notable antitumor activity. frontiersin.org

These studies highlight that the bergenin scaffold is a versatile starting point for generating new chemical entities with tailored biological profiles. bjmu.edu.cn

Table 1: Examples of Semisynthetic Bergenin Derivatives and Their Reported Activities

| Derivative Name | Method/Modification | Reported Bioactivity | Reference(s) |

|---|---|---|---|

| 8,10-dihexyl-bergenin | Williamson Synthesis | Antibacterial | scielo.br |

| 8,10-didecyl-bergenin | Williamson Synthesis | Antibacterial | scielo.br |

| 8,10-ditetradecyl-bergenin | Williamson Synthesis | Antibacterial | scielo.br |

| 8,10-dibenzoylbergenin | Chemical Derivatization | Antibacterial | researchgate.net |

| Bergenin-cinnamic acid hybrids | Chemical Synthesis | Antitumor | frontiersin.org |

| Derivative 7 | Structural Modification | Immunosuppressive | nih.gov |

Biosynthetic Pathways and Metabolic Engineering in Producer Organisms

The natural production of bergenin in plants is intrinsically linked to the shikimic acid metabolic pathway, and recent advancements in biotechnology have enabled the reconstruction of this pathway in microorganisms for enhanced production. mdpi.comnih.gov

The biosynthesis of bergenin is closely related to the synthesis of gallic acid. frontiersin.orgmdpi.comresearchgate.net The process begins with the condensation of erythrose-4-phosphate and phosphoenolpyruvate, which leads to the formation of 3-dehydroquinic acid. mdpi.com This intermediate is then dehydrated to form 3-dehydroshikimic acid, which is subsequently converted into gallic acid through oxidation and enolization reactions. mdpi.com

For a long time, the precise steps leading from gallic acid to bergenin remained unclear. nih.gov However, recent research has successfully elucidated the key enzymatic steps in producer organisms like Ardisia japonica and Bergenia purpurascens. bioglyco.coma-z.lunih.gov Structurally, bergenin is the lactone product of 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc). nih.govbioglyco.com It is now understood that gallic acid serves as the primary precursor. nih.govbioglyco.com

The pathway proceeds through two critical enzymatic modifications: O-methylation and C-glycosylation. bioglyco.coma-z.lu

O-methylation: Gallic acid is first methylated at the 4-OH position to form 4-O-methyl gallic acid (4-O-Me-GA). This reaction is catalyzed by specific O-methyltransferases (OMTs). a-z.lunih.govfrontiersin.org

C-glycosylation: Subsequently, a glucose moiety is transferred to the C-2 position of 4-O-Me-GA. This step is catalyzed by a C-glycosyltransferase (CGT), resulting in the formation of 2-Glucosyl-4-O-methyl gallic acid (also referred to as 4-OMGA-Glc), the direct precursor to bergenin. a-z.lunih.govfrontiersin.org

Cyclization: Bergenin is ultimately formed through a ring-closure reaction of its precursor, which can occur under acidic conditions or via dehydration catalyzed by plant dehydratases. a-z.lufrontiersin.org

Several key enzymes responsible for these transformations have been functionally identified and characterized. a-z.lunih.gov

Table 2: Key Enzymes in the Biosynthesis of Bergenin

| Enzyme | Abbreviation | Organism Source | Function | Reference(s) |

|---|---|---|---|---|

| Shikimate Dehydrogenase | BpSDH2 | Bergenia purpurascens | Catalyzes the two-step dehydrogenation of shikimic acid to form gallic acid. | a-z.lunih.gov |

| O-methyltransferase | BpOMT1 | Bergenia purpurascens | Facilitates the methylation at the 4-OH position of gallic acid. | a-z.lunih.gov |

| O-methyltransferase | AjOMT1 / AjOMT2 | Ardisia japonica | Performs highly regioselective 4-O-methylation of gallic acid. | bioglyco.coma-z.lu |

The low abundance of bergenin in its natural plant sources and the challenges associated with its chemical synthesis have spurred the development of biotechnological production methods. nih.govfrontiersin.orgnih.gov Metabolic engineering, particularly using microbial chassis like Escherichia coli, has emerged as a promising strategy. nih.govresearchgate.net

Researchers have successfully reconstructed the de novo biosynthetic pathway of bergenin's direct precursor, 4-OMGA-Glc, in E. coli. nih.govnih.govresearchgate.net This was achieved by designing and assembling distinct metabolic modules:

GA-producing module: Engineered to synthesize gallic acid from glucose. researchgate.net This involved co-expressing enzymes like chorismate lyase (UbiC) and an engineered p-hydroxybenzoate hydroxylase (PobA). bioglyco.com

OMT-CGT module: Incorporates the key enzymes (AjOMT2 and AjCGT1) that convert gallic acid into 4-OMGA-Glc. bioglyco.comresearchgate.net

Donor-supplying module: Ensures a sufficient supply of the necessary co-substrates for the enzymatic reactions. researchgate.net

The engineered E. coli strains produce 4-OMGA-Glc, which can then be conveniently converted into bergenin through a simple in situ acid treatment that facilitates esterification. nih.govnih.govresearchgate.net Through further optimization and fed-batch fermentation in a 3-L bioreactor, this synthetic biology approach has achieved a production titer of 1.41 g/L of bergenin. nih.govnih.govresearchgate.net This work establishes a foundation for the sustainable and large-scale production of bergenin, helping to alleviate its reliance on extraction from slow-growing medicinal plants. nih.govfrontiersin.org

Another biotechnological strategy involves using elicitors in plant cell cultures. A study demonstrated that using endophytic bacteria as biotic elicitors in cell suspension cultures of Bergenia pacumbis could enhance the production of bergenin. thieme-connect.com Treatment with cells of Moraxella sp. or spent media from Micrococcus sp. resulted in a 3-fold increase in bergenin yield compared to control cultures. thieme-connect.com This approach represents an alternative method for improving the productivity of plant-based in vitro systems. thieme-connect.com

Structural Characterization and Chemical Modifications

Advanced Spectroscopic and Analytical Characterization

The definitive structure of bergenin (B1666849) monohydrate has been elucidated and confirmed through a variety of advanced analytical techniques.

Mass Spectrometry (e.g., LC-ESI-MS/MS, fragmentation patterns)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is a powerful tool for the identification and quantification of bergenin. nih.govstmjournals.in In negative ESI mode, bergenin typically forms a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 327.3. nih.govresearchgate.net

Subsequent fragmentation (MS/MS) of this precursor ion provides characteristic product ions that confirm the structure. A common fragmentation pathway involves the transition from m/z 327.3 to m/z 192.0. nih.govresearchgate.netresearchgate.net This fragmentation is indicative of the core isocoumarin (B1212949) structure. The fragmentation patterns are crucial for distinguishing bergenin from other compounds in complex mixtures, such as plant extracts. researchgate.netarabjchem.org The fragmentation of the precursor ion is achieved by increasing its internal energy, often through collision-induced dissociation, which leads to the cleavage of the weakest bonds. nationalmaglab.org

| Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| [M-H]⁻ | 327.3 | 192.0 | nih.govresearchgate.net |

| [M+H]⁺ | 329.0867 | 311, 293, 251 | nih.gov |

Infrared and Ultraviolet Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in bergenin monohydrate. The IR spectrum of bergenin shows characteristic absorption bands corresponding to its various functional groups. mdpi.comnih.gov

Key IR absorption peaks include:

O-H stretching: A broad band around 3387 cm⁻¹ indicates the presence of hydroxyl groups. mdpi.com

Aromatic C-H stretching: A peak at approximately 3244 cm⁻¹. mdpi.com

Alkyl C-H stretching: Peaks around 2960 and 2894 cm⁻¹. mdpi.com

C=O stretching: A strong absorption peak around 1700 cm⁻¹ is characteristic of the lactone carbonyl group. mdpi.com

Aromatic C=C stretching: Peaks are observed at 1609, 1526, and 1463 cm⁻¹. mdpi.com

C-O-C stretching (aromatic): A peak around 1333 cm⁻¹. mdpi.com

Ultraviolet (UV) spectroscopy of bergenin in methanol (B129727) or ethanol (B145695) reveals maximum absorption (λmax) peaks at approximately 219 nm and 274-277 nm, which are consistent with its aromatic isocoumarin structure. mdpi.comchembk.comdeakin.edu.au The deep purple color of the DPPH radical, which has a UV-VIS maximum absorption at 517 nm, is used in assays to measure the antioxidant capacity of compounds like bergenin. nast.gov.np

| Technique | Solvent | Peak/Wavelength (λmax) | Reference |

|---|---|---|---|

| UV Spectroscopy | Methanol/Ethanol | 219 nm, 274-277 nm | mdpi.comchembk.com |

| IR Spectroscopy (cm⁻¹) | KBr disc | ~3387 (O-H) | mdpi.com |

| ~1700 (C=O) | mdpi.com | ||

| ~1609, 1526, 1463 (C=C, aromatic) | mdpi.com | ||

| ~3244 (C-H, aromatic) | mdpi.com | ||

| ~2960, 2894 (C-H, alkyl) | mdpi.com | ||

| ~1333 (C-O-C, aromatic) | mdpi.com |

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton framework of bergenin. Both ¹H and ¹³C NMR data have been extensively reported and are crucial for confirming the connectivity and stereochemistry of the molecule. rsc.orgrsc.orgrsc.orgasianpubs.orgnih.gov

The ¹H NMR spectrum of bergenin typically shows signals for the aromatic protons, the anomeric proton of the glucose unit, and other protons of the sugar and isocoumarin rings. rsc.org Similarly, the ¹³C NMR spectrum shows distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the lactone, the aromatic carbons, and the carbons of the glucose moiety. rsc.orghmdb.ca Two-dimensional NMR techniques have been used to definitively assign the chemical structure of natural bergenin. researchgate.net

| Nucleus | Solvent | Key Chemical Shifts (ppm) | Reference |

|---|---|---|---|

| ¹H NMR | CD₃OD | 7.29 (s, aromatic-H), 6.89 (s, aromatic-H), 4.67 (t, anomeric-H) | rsc.org |

| ¹³C NMR | CDCl₃ | 160-155 (aromatic-C), 133.8 (aromatic-C), 125-116 (aromatic-C), 103-91 (sugar-C), 72.5 (sugar-C), 31.1, 25.2 | rsc.org |

X-ray Crystallography and Diffraction Studies

Single-crystal X-ray diffraction analysis has unequivocally established the three-dimensional structure and absolute stereochemistry of this compound. nih.govresearchgate.netmdpi.com These studies confirm that bergenin consists of three six-membered rings: an aromatic ring, an annulated δ-lactone ring, and a glucopyranose ring. mdpi.com The glucopyranose ring adopts a chair conformation, while the δ-lactone ring is in a half-chair conformation. mdpi.com

The crystal structure of this compound reveals an extensive network of hydrogen bonds. researchgate.netmdpi.com Specifically, there are six intermolecular and one intramolecular hydrogen bond that define the crystal packing. mdpi.comresearchgate.net Powder X-ray diffraction (PXRD) patterns are also used to characterize the solid-state form of bergenin and to detect any crystalline transformations. ingentaconnect.comnih.gov Studies have shown that commercial bergenin exists as the monohydrate form. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of bergenin relates to its biological activities. These studies are fundamental for designing more potent and selective derivatives. frontiersin.orgmdpi.com

Identification of Key Pharmacophoric Features

The isocoumarin scaffold of bergenin is considered essential for its biological activities. nih.govresearchgate.netbenthamdirect.com Molecular docking and SAR studies have identified several key pharmacophoric features:

The Isocoumarin Core: This fused ring system is a critical feature for many of the observed biological effects. researchgate.netnih.gov

Hydroxyl Groups: The phenolic hydroxyl groups on the aromatic ring contribute significantly to the antioxidant properties of bergenin through free radical scavenging. mdpi.com

The Glucopyranose Moiety: The sugar part of the molecule influences its solubility and pharmacokinetic properties. mdpi.com

Potential for Esterification: Studies have shown that esterifying bergenin with other molecules, such as gallic acid, caffeic acid, or ferulic acid, can enhance its anti-inflammatory and antioxidant activities. arabjchem.org For instance, the presence of phenolic acid groups attached via ester bonds appears to be important for higher anti-inflammatory activity. arabjchem.org A pharmacophore model developed for DNA methyltransferase inhibitors identified bergenin as a potential candidate, highlighting features like hydrogen bond acceptors, a hydrogen bond donor, and an aromatic ring. mdpi.com

Influence of Stereochemistry on Biological Activity

The stereochemistry of the bergenin molecule is a critical determinant of its biological activity. Studies involving the synthesis and evaluation of bergenin derivatives have revealed that modifications to the stereochemistry can significantly impact their pharmacological effects. nih.govrsc.org

Specifically, the configuration of the hydroxyl group at the C-4 position within the sugar moiety has been identified as important for the immunosuppressive activity of bergenin derivatives. nih.govrsc.org In one study, inversion of the C-4 configuration was one of the modifications explored in the synthesis of a series of bergenin derivatives. nih.gov The resulting compounds were evaluated for their immunosuppressive effects, and it was found that the stereochemistry at this position, along with other factors like hydrophobicity and the ability to form hydrogen bonds, played a crucial role in the observed activity. nih.govrsc.org This highlights the stereospecific nature of the interactions between bergenin and its biological targets.

Rational Design and Synthesis of Bergenin Derivatives and Analogs

The inherent therapeutic potential of bergenin has prompted extensive research into the rational design and synthesis of its derivatives and analogs. These efforts are primarily aimed at overcoming certain limitations of the parent compound, such as its limited oral bioavailability due to insufficient solubility and permeability, and enhancing its targeted biological activities. frontiersin.orgmdpi.com

Modification for Targeted Biological Activities

A primary strategy in the development of bergenin derivatives involves the targeted modification of its chemical structure to enhance specific biological activities. Researchers have successfully synthesized a range of derivatives by introducing various functional groups at different positions on the bergenin scaffold. nih.gov

For instance, to improve the antioxidant activity of bergenin, which is attributed to its five hydroxyl groups, scientists have synthesized derivatives through the esterification of these hydroxyl groups with various fatty acids. frontiersin.orgnih.gov This approach has led to the creation of derivatives with significantly enhanced antioxidant properties. nih.gov

In the pursuit of new immunosuppressive agents, a series of bergenin derivatives were designed and synthesized with modifications to the sugar moiety, substitution of the phenolic hydroxyls, and inversion of the C-4 configuration. nih.gov This led to the discovery of compounds with potent immunosuppressive effects. nih.govrsc.org Specifically, alkylated derivatives with n-hexyl and n-heptyl groups on the two phenolic hydroxyls demonstrated improved inhibitory activities. nih.govrsc.org

Furthermore, modifications have been aimed at improving other pharmacological properties. For example, the synthesis of 11-O-(3′,4′-dimethoxybenzoyl)-bergenin resulted in a derivative with potent α-glucosidase inhibitory activity, highlighting the potential of bergenin derivatives in managing diabetes. tandfonline.com The presence and position of substituents on the bergenin molecule were found to be critical in altering this specific biological activity. tandfonline.com

Table 1: Examples of Bergenin Derivatives and their Targeted Biological Activities

| Derivative | Modification | Targeted Biological Activity | Key Findings |

|---|---|---|---|

| Compound 7 | Alkylation of phenolic hydroxyls with n-hexyl group | Immunosuppression | Displayed strong inhibition of mouse splenocyte proliferation (IC₅₀ = 3.52 μM). nih.gov |

| Compound 13 | Alkylation of phenolic hydroxyls with n-heptyl group | Immunosuppression | Showed potent inhibition of mouse splenocyte proliferation (IC₅₀ = 5.39 μM). nih.gov |

| 11-O-acyl derivatives | Esterification of hydroxyl groups with fatty acids | Antioxidant | Significantly improved antioxidant activity compared to the parent bergenin. nih.gov |

| 11-O-(3′,4′-dimethoxybenzoyl)-bergenin | Benzoylation at the 11-O position | α-glucosidase inhibition | Exhibited the highest potent inhibitory activity among the synthesized derivatives. tandfonline.com |

| Acetylbergenin | Acetylation | Antinociceptive | Showed antinociceptive activity, indicating potential for pain management. conhecer.org.br |

Prodrug Design Strategies for Improved Biological Performance

A significant challenge in the clinical application of bergenin is its low oral bioavailability, which is partly due to its hydrophilic nature and instability at neutral to basic pH conditions. frontiersin.orgnih.gov To address these issues, prodrug strategies have been employed to enhance its biological performance. mdpi.comnih.gov

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The primary goal of designing bergenin prodrugs is to improve its lipophilicity and stability, thereby enhancing its absorption and bioavailability. nih.gov

Researchers have synthesized various ester and ether prodrugs of bergenin. nih.gov These prodrugs demonstrated significantly improved lipophilicity compared to the parent compound. nih.gov The stability of these prodrugs was evaluated under different pH conditions, in simulated gastric and intestinal fluids, and in the presence of plasma and esterase enzymes. nih.gov

One particularly promising prodrug, an acetyl ester derivative (4a₂), was found to be stable at gastric and intestinal pH. nih.gov Crucially, it was completely converted back to the active parent compound, bergenin, in plasma, which is the desired characteristic of an ideal prodrug. nih.gov This suggests that the prodrug approach is a viable strategy for overcoming the pharmacokinetic limitations of bergenin.

Table 2: Properties of Bergenin and its Acetyl Ester Prodrug

| Compound | Lipophilicity | Stability at Gastric/Intestinal pH | Conversion in Plasma |

|---|---|---|---|

| Bergenin | Hydrophilic | Stable in acidic, unstable in neutral-basic pH nih.gov | - |

| **Acetyl ester prodrug (4a₂) ** | Significantly improved nih.gov | Stable nih.gov | Completely transformed to bergenin nih.gov |

Preclinical Pharmacological Activities and Molecular Mechanisms

Anti-inflammatory Properties and Signaling Modulation

Bergenin (B1666849) monohydrate exhibits potent anti-inflammatory effects by modulating various components of the inflammatory cascade, including the production of signaling molecules and the activity of key intracellular pathways.

Regulation of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6, PGE2)

Bergenin monohydrate has been shown to effectively suppress the expression and release of several key pro-inflammatory cytokines. In a model of Klebsiella pneumoniae infection, this compound treatment significantly ameliorated lung injury by suppressing the expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Prostaglandin E2 (PGE2). nih.govnih.gov Similarly, in a model of hepatic ischemia-reperfusion injury, bergenin dose-dependently down-regulated these inflammatory factors (TNF-α, IL-6, and IL-1β). researchgate.net Studies have also demonstrated its ability to downregulate TNF-α and IL-6 in the context of copper-induced oxidative stress. researchgate.net The overexpression of such pro-inflammatory cytokines is a hallmark of many chronic inflammatory diseases, suggesting a therapeutic potential for inhibitors. nih.gov

| Cytokine | Effect | Experimental Model | Reference |

|---|---|---|---|

| TNF-α | Suppression/Down-regulation | Klebsiella pneumoniae infection, Hepatic ischemia-reperfusion, Copper-induced oxidative stress | nih.govnih.govresearchgate.netresearchgate.net |

| IL-1β | Suppression/Down-regulation | Klebsiella pneumoniae infection, Hepatic ischemia-reperfusion | nih.govnih.govresearchgate.net |

| IL-6 | Suppression/Down-regulation | Klebsiella pneumoniae infection, Hepatic ischemia-reperfusion, Copper-induced oxidative stress | nih.govnih.govresearchgate.netresearchgate.net |

| PGE2 | Suppression | Klebsiella pneumoniae infection | nih.govnih.gov |

Inhibition of Key Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT, PPAR-γ)

The anti-inflammatory effects of this compound are mediated through its interaction with critical intracellular signaling pathways.

NF-κB and MAPK Pathways : Research indicates that this compound executes its anti-inflammatory effects via the classical Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.govnih.gov In Klebsiella pneumoniae-infected models, bergenin treatment drastically suppressed the phosphorylation of the three MAPK subfamilies: p38, ERK, and JNK. nih.gov Concurrently, it inhibited the phosphorylation of IκB and the NF-κB p65 subunit, which is crucial for the transcription of inflammatory genes. nih.gov

JAK/STAT Pathway : Bergenin has been observed to decrease the phosphorylation of proteins related to the Janus kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway, specifically JAK2/STAT1, in a dose-dependent manner. researchgate.net Overactivation of the JAK/STAT pathway is linked to hyperinflammation, and its inhibition can suppress excessive cytokine expression. researchgate.netembopress.org

PPAR-γ Pathway : this compound also demonstrates hepatoprotective effects by activating the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. researchgate.net Studies have shown that bergenin treatment increases the expression of PPAR-γ-related genes, which contributes to its ability to inhibit the release of inflammatory factors. researchgate.net

Modulation of Cyclooxygenases (COX-1, COX-2) and Phospholipase A2 (PLA2)

Bergenin demonstrates inhibitory activity against key enzymes involved in the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins. It has been reported to possess inhibitory activity against Phospholipase A2 (PLA2) as well as both Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2). researchgate.net Specifically, bergenin showed strong inhibitory efficacy against COX-2, an enzyme often upregulated during inflammatory processes. researchgate.netscielo.br The inhibition of PLA2 and COX enzymes is a critical mechanism for controlling the production of potent lipid mediators involved in inflammation. nih.govnih.gov

Antioxidant Mechanisms and Redox Homeostasis

This compound plays a significant role in maintaining cellular redox balance through direct scavenging of harmful radicals and by bolstering the body's own antioxidant defense systems.

Reactive Oxygen Species (ROS) Scavenging and Lipid Peroxidation Inhibition

Bergenin is a potent scavenger of Reactive Oxygen Species (ROS). researchgate.net Its demethylated form, norbergenin, is particularly noted for its high antioxidant capacity and its ability to neutralize excess ROS, thereby inhibiting oxidative stress. nih.govnih.gov Bergenin effectively neutralizes free radicals such as DPPH (2, 2-diphenyl-1-picryl hydroxyl). researchgate.net Furthermore, it reduces oxidative damage by decreasing lipid peroxidation, a process where free radicals damage cell membranes. researchgate.net In models of Klebsiella pneumonia infection, bergenin was shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govnih.gov

| Mechanism | Effect | Marker/Assay | Reference |

|---|---|---|---|

| ROS Scavenging | Direct neutralization of free radicals | DPPH assay, •OH, •OOH scavenging | researchgate.netnih.govnih.gov |

| Lipid Peroxidation Inhibition | Reduction of oxidative damage to lipids | Decreased Malondialdehyde (MDA) levels | nih.govnih.govresearchgate.net |

Enhancement of Endogenous Antioxidant Systems (e.g., Nrf2/HO-1 pathway, SOD, Catalase, GSH)

Beyond direct scavenging, this compound enhances the cellular antioxidant defense network.

Nrf2/HO-1 Pathway : Bergenin activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Upon activation, Nrf2 translocates to the nucleus and promotes the expression of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1). nih.govnih.govresearchgate.net This activation leads to an increased ability of cells to resist oxidative damage. mdpi.com

Antioxidant Enzymes : Treatment with bergenin effectively increases the levels and activity of key antioxidant enzymes. It has been shown to improve the activity of Superoxide Dismutase (SOD), Catalase (CAT), and glutathione peroxidase. researchgate.netnih.gov In various experimental models, bergenin dose-dependently increased SOD and Catalase levels in different brain regions and raised SOD activity in lung tissue. nih.govnih.govnih.gov

Glutathione (GSH) : Bergenin also boosts the levels of reduced glutathione (GSH), a critical intracellular antioxidant. nih.govnih.gov Studies have demonstrated that bergenin treatment significantly increases GSH levels in both cell cultures and animal models. nih.govnih.govnih.gov

This enhancement of the Nrf2 pathway and subsequent upregulation of antioxidant enzymes like SOD, Catalase, and GSH levels collectively contribute to the potent antioxidant and cytoprotective effects of this compound. nih.govnih.govresearchgate.net

Anticancer Research in In Vitro and In Vivo Models

This compound, a naturally occurring isocoumarin (B1212949) derivative, has demonstrated notable anticancer properties in a variety of preclinical studies. nih.gov Its mechanisms of action are multifaceted, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, angiogenesis, and oncogenic signaling pathways.

Mechanisms of Cell Proliferation Inhibition and Apoptosis Induction (In vitro)

Bergenin's ability to inhibit the growth of cancer cells is largely attributed to its capacity to halt the cell cycle and induce programmed cell death, or apoptosis.

Bergenin has been shown to interfere with the normal progression of the cell cycle in various cancer cell lines, leading to an accumulation of cells in specific phases and thereby preventing their division and proliferation. nih.govresearchgate.net For instance, in HeLa cervical cancer cells, treatment with bergenin resulted in a concentration-dependent arrest of the cell cycle in the G0/G1 phase. nih.gov Similarly, studies have indicated that bergenin can induce cell cycle arrest in the G1/G2 phases in other human cancer cells. nih.govresearchgate.net Furthermore, in SiHa human cervical cancer cells, bergenin was found to be a major bioactive component of a mangrove leaf extract that induced G2/M phase cell cycle arrest. nih.gov The specific phase of cell cycle arrest can be dose-dependent, with some compounds exhibiting biphasic effects, inducing G0/G1 arrest at lower concentrations and G2/M arrest at higher concentrations. nih.gov This disruption of the cell cycle is a crucial mechanism by which bergenin exerts its anti-proliferative effects. asiapharmaceutics.info

| Cancer Cell Line | Phase of Cell Cycle Arrest | Reference |

|---|---|---|

| HeLa (Cervical Cancer) | G0/G1 | nih.gov |

| SiHa (Cervical Cancer) | G2/M | nih.gov |

| Various Human Cancer Cells | G1/G2 | nih.govresearchgate.net |

A key aspect of bergenin's anticancer activity involves the induction of DNA damage and the activation of the mitochondrial pathway of apoptosis. nih.govresearchgate.net Research has shown that bergenin can stimulate the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.net Elevated ROS levels can lead to oxidative stress, causing damage to cellular components, including DNA. nih.govmdpi.com This DNA damage can trigger apoptotic pathways to eliminate the damaged cells.

The mitochondrial, or intrinsic, pathway of apoptosis is a critical target of bergenin. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like Bax and anti-apoptotic members like Bcl-2. Bergenin treatment has been observed to increase the expression of Bax while decreasing the expression of Bcl-2 in HeLa cervical cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. nih.gov Specifically, bergenin has been shown to enhance the expression of cleaved-caspase 3 and cleaved-PARP, further confirming its role in inducing apoptosis in non-small cell lung cancer (NSCLC) cells. researchgate.net

Bergenin exerts its anticancer effects by modulating several critical oncogenic signaling pathways that are often dysregulated in cancer.

STAT3: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key regulator of cancer cell proliferation, survival, and invasion. Bergenin has been shown to inhibit the phosphorylation of STAT3 in HeLa cervical cancer cells, thereby inhibiting its activation. nih.gov

Akt/mTOR: The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth, proliferation, and survival. Bergenin has demonstrated the ability to inhibit this pathway in bladder cancer and hepatocellular carcinoma cells. researchgate.netnih.govresearchgate.net In oral squamous cell carcinoma (OSCC), bergenin was found to upregulate the protein level of PTEN, a tumor suppressor that negatively regulates the Akt pathway. nih.gov

ERK1/2: The Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, part of the MAPK cascade, is also involved in cell proliferation and survival. In hepatocellular carcinoma, bergenin has been shown to inhibit the MAPK/ERK signaling pathway. nih.govresearchgate.net

HK2: Hexokinase 2 (HK2) is a key enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). Bergenin has been found to downregulate HK2 in OSCC cells, thereby inhibiting glycolysis and cancer cell proliferation. researchgate.netnih.gov

Mcl-1: Myeloid cell leukemia-1 (Mcl-1) is an anti-apoptotic protein belonging to the Bcl-2 family. In colorectal cancer cells, bergenin has been shown to promote the degradation of Mcl-1 by enhancing its ubiquitination, leading to apoptosis. nih.gov

| Target Protein/Pathway | Cancer Type | Effect of Bergenin | Reference |

|---|---|---|---|

| STAT3 | Cervical Cancer | Inhibition of phosphorylation | nih.gov |

| Akt/mTOR | Bladder Cancer, Hepatocellular Carcinoma | Inhibition | researchgate.netnih.govresearchgate.net |

| ERK1/2 | Hepatocellular Carcinoma | Inhibition | nih.govresearchgate.net |

| HK2 | Oral Squamous Cell Carcinoma | Downregulation | researchgate.netnih.gov |

| Mcl-1 | Colorectal Cancer | Promotes degradation | nih.gov |

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with necessary nutrients and oxygen. frontiersin.org Bergenin has demonstrated potent anti-angiogenic properties. A proteomic analysis of cervical carcinoma cells treated with bergenin revealed its influence on multiple hallmarks of cancer, including angiogenesis. nih.gov Specifically, bergenin was found to reduce the levels of key angiogenic proteins such as Galectin-3 and Matrix Metalloproteinase-9 (MMP-9) in cervical carcinoma cells. nih.gov MMPs are enzymes that degrade the extracellular matrix, a crucial step in endothelial cell migration and the formation of new blood vessels. frontiersin.org By downregulating these proteins, bergenin can effectively inhibit the process of tumor angiogenesis.

Antitumor Efficacy in Preclinical Animal Models

The anticancer potential of bergenin has been further validated in preclinical animal models. In a xenograft mouse model using non-small cell lung cancer (NSCLC) cells (A549 and H1299), treatment with bergenin significantly delayed tumor growth. researchgate.net The tumor volume and weight were markedly reduced in the bergenin-treated group compared to the control group. researchgate.net Immunohistochemical analysis of the tumors from these mice revealed a decrease in the expression of Ki67, a marker of proliferation, and survivin, an anti-apoptotic protein, in the bergenin-treated tumors. researchgate.net

Similarly, in a colorectal cancer xenograft model, bergenin treatment significantly reduced tumor size and weight without causing toxicity to vital organs in the mice. nih.gov These in vivo studies provide strong evidence for the antitumor efficacy of bergenin and support its potential as a therapeutic agent for cancer.

| Cancer Type | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Non-Small Cell Lung Cancer (NSCLC) | Xenograft mouse model (A549 and H1299 cells) | Significantly delayed tumor growth; reduced tumor volume and weight; decreased expression of Ki67 and survivin. | researchgate.net |

| Colorectal Cancer | Xenograft mouse model | Significantly reduced tumor size and weight; no observed toxicity to vital organs. | nih.gov |

Neuroprotective Effects and Associated Mechanisms

Bergenin has demonstrated notable neuroprotective activities through multiple pathways, suggesting its potential as a multifaceted agent against neurological insults and degenerative processes.

Glutamate-induced oxidative toxicity, or oxytosis, is a key mechanism in neuronal cell death. Bergenin has shown a protective effect against this form of cellular damage. In a study utilizing mouse hippocampal HT22 cells, bergenin offered protection against glutamate-induced toxicity in a dose-dependent manner. researchgate.net Pretreatment with bergenin significantly suppressed the elevation of reactive oxygen species (ROS) triggered by glutamate, thereby preventing cell death. researchgate.net The mechanism for this protection appears linked to the restoration of glutathione (GSH) concentrations. researchgate.net This suggests that bergenin's antioxidant capabilities are central to its neuroprotective effects against oxidative glutamate toxicity. researchgate.netnih.gov

Bergenin has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in the degradation of the neurotransmitter acetylcholine. nih.gov In vitro studies have demonstrated that bergenin inhibits both AChE and BuChE in a dose-dependent fashion. nih.gov This inhibitory action is considered a key therapeutic strategy in managing symptoms of Alzheimer's disease. In animal models of cognitive impairment, bergenin administration significantly inhibited both AChE and BuChE activity, which correlated with an increase in diminished GSH levels. nih.gov This dual action of cholinesterase inhibition and antioxidant effect is believed to contribute to the attenuation of cognitive deficits observed in these models. nih.gov

| Enzyme | Inhibitory Effect | Observation |

|---|---|---|

| Acetylcholinesterase (AChE) | Dose-dependent inhibition | Demonstrated in vitro. nih.gov |

| Butyrylcholinesterase (BuChE) | Dose-dependent inhibition | Demonstrated in vitro. nih.gov |

Research has pointed to bergenin's ability to modulate enzymes implicated in Alzheimer's disease pathology beyond cholinesterases. Previous studies have indicated that bergenin possesses β-secretase (BACE-1) enzyme inhibitory activity. nih.gov BACE-1 is the rate-limiting enzyme in the production of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. nih.gov Further studies on bergenin analogues have shown that they inhibit BACE-1 in a dose-dependent manner, with one of the most potent analogues, 11-O-protocatechuoylbergenin, exhibiting an IC₅₀ value of 0.6 µM. nih.gov

Additionally, bergenin has been found to inhibit human protein tyrosine phosphatase-1B (PTP1B) in vitro. nih.gov PTP1B has been implicated as a positive regulator of neuroinflammation and is considered a target for antidiabetic drugs. nih.govnih.gov In mouse models, decreased BACE1 activity has been shown to lower PTP1B levels, suggesting a potential mechanistic link. biorxiv.org

Bergenin demonstrates significant potential in managing diabetic neuropathy by modulating key signaling pathways involved in inflammation and cellular energy homeostasis. nih.govtandfonline.com In diabetic rat models, bergenin treatment was found to activate AMP-activated protein kinase (AMPK), a crucial regulator of cellular metabolism. nih.govtandfonline.com This activation, confirmed by elevated levels of phosphorylated AMPK (P-AMPK), is considered neuroprotective as it can help restore damaged cellular pathways. nih.govtandfonline.com

Simultaneously, bergenin inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation. nih.govtandfonline.com Treatment with bergenin significantly decreased NF-κB levels and suppressed the production of pro-inflammatory cytokines such as TNF-α and IL-1β in the sciatic nerve tissues of diabetic rats. nih.govmdpi.com This reduction in neuroinflammation, coupled with a decrease in oxidative stress markers, contributes to the alleviation of neuropathic pain symptoms like allodynia and hyperalgesia. nih.govtandfonline.com The modulation of both AMPK and NF-κB pathways appears to be a central mechanism for bergenin's ability to reduce inflammation, oxidative stress, and enhance nerve function in the context of diabetic neuropathy. nih.govtandfonline.com

| Signaling Pathway | Effect of Bergenin | Key Downstream Outcome |

|---|---|---|

| AMPK | Activation (Increased P-AMPK) | Restoration of cellular pathways, increased antioxidant expression. nih.govtandfonline.com |

| NF-κB | Inhibition | Reduced neuroinflammation and production of TNF-α and IL-1β. nih.govmdpi.com |

Hepatoprotective Mechanisms

Bergenin's protective effects extend to the liver, where it mitigates injury primarily by counteracting oxidative stress.

Bergenin has demonstrated significant hepatoprotective activity by restoring the balance between oxidants and antioxidants in models of liver injury. cmu.ac.th In studies using human hepatoma (HepG2) cells exposed to toxins like ethanol (B145695) and tert-butyl hydroperoxide, bergenin treatment effectively countered the induced oxidative stress. cmu.ac.th

The compound was shown to:

Increase Antioxidant Enzyme Activity : Bergenin promoted the activities of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). cmu.ac.th

Enhance Glutathione Levels : It enhanced the total glutathione (GSH) content, a critical non-enzymatic antioxidant. cmu.ac.th

Reduce Markers of Cellular Injury : Treatment with bergenin lowered the leakage of liver enzymes like aspartate aminotransferase (AST) and alanine aminotransferase (ALT) and decreased levels of malondialdehyde (MDA), a marker of lipid peroxidation. cmu.ac.thresearchgate.net

This restoration of the oxidant-antioxidant system protects hepatocytes from damage, inhibits the formation of reactive oxygen species, and prevents subsequent cellular injury. cmu.ac.thnih.gov In animal models of ethanol-induced liver injury, bergenin prevented histopathological damage and restored hepatic glutathione homeostasis. researchgate.net

Attenuation of Inflammatory Factors and Apoptosis in Liver Models

This compound has demonstrated significant hepatoprotective effects in preclinical studies by modulating inflammatory responses and inhibiting apoptosis, or programmed cell death. In a mouse model of hepatic ischemia-reperfusion (IR) injury, a condition that can cause acute inflammation, bergenin pretreatment was found to dose-dependently down-regulate key pro-inflammatory cytokines. tandfonline.comresearchgate.net Specifically, it reduced the serum levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are central mediators in the inflammatory cascade that leads to liver damage. tandfonline.commdpi.com

Beyond its anti-inflammatory action, bergenin directly influences the molecular machinery of apoptosis. Studies have shown that it promotes the expression of the anti-apoptotic protein Bcl-2 while down-regulating the pro-apoptotic protein Bax. tandfonline.com This modulation of the Bcl-2/Bax ratio is critical for maintaining mitochondrial integrity and preventing the release of factors that trigger the apoptotic cascade, thereby protecting liver cells from premature death. tandfonline.com

Table 1: Effect of Bergenin on Serum Inflammatory Cytokines in a Mouse Model of Hepatic Ischemia-Reperfusion Injury Data extracted from a study by Xiang et al. (2020), showing mean serum levels ± standard deviation.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

|---|---|---|---|

| Sham | 25.4 ± 4.1 | 30.1 ± 4.5 | 18.7 ± 3.2 |

| Ischemia-Reperfusion (IR) | 185.3 ± 10.2 | 210.5 ± 12.8 | 150.6 ± 9.7 |

| IR + Bergenin (10 mg/kg) | 120.7 ± 8.5 | 155.4 ± 9.3 | 105.2 ± 7.8 |

| IR + Bergenin (20 mg/kg) | 85.6 ± 7.1 | 102.8 ± 8.1 | 70.3 ± 6.5 |

| IR + Bergenin (40 mg/kg) | 50.2 ± 5.3 | 65.7 ± 6.2 | 42.1 ± 5.1 |

Involvement of PPAR-γ Pathway in Hepatic Protection

The molecular mechanism underlying the liver-protective effects of bergenin is significantly linked to the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) pathway. tandfonline.com PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation, lipid metabolism, and cell growth. tandfonline.comnih.gov In models of liver injury, bergenin treatment has been shown to increase the expression of PPAR-γ and its related genes. tandfonline.comresearchgate.net

Activation of PPAR-γ by bergenin appears to be a central event that triggers its downstream therapeutic effects. tandfonline.comukm.my By stimulating this pathway, bergenin inhibits the activation of other pro-inflammatory signaling molecules, such as NF-κB p65 and JAK2/STAT1, thereby blocking the release of inflammatory cytokines. tandfonline.commdpi.comnih.gov Furthermore, the bergenin-induced upregulation of the anti-apoptotic protein Bcl-2 was found to be consistent with the expression of PPAR-γ. tandfonline.com Studies using a PPAR-γ inhibitor confirmed this mechanism; the inhibitor reversed the protective effects of bergenin, demonstrating that the activation of PPAR-γ is essential for its anti-apoptotic and anti-inflammatory actions in hepatocytes. tandfonline.comresearchgate.net In models of liver fibrosis, bergenin was also found to activate PPAR-γ, which in turn inhibited the TGF-β1/Smads pathway, a key driver of fibrosis. ukm.my

Antidiabetic Activity and Enzyme Inhibition

This compound exhibits multiple antidiabetic activities through mechanisms that include the inhibition of carbohydrate-digesting enzymes and the direct regulation of glucose metabolism.

Bergenin has been identified as an inhibitor of α-glucosidase and α-amylase, two key enzymes in the digestive tract responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov By inhibiting these enzymes, bergenin can delay the digestion of carbohydrates, leading to a slower and lower rise in post-meal blood glucose levels. nih.gov This mechanism is a recognized therapeutic strategy for managing hyperglycemia in type 2 diabetes. nih.gov

While bergenin itself has been noted for this activity, research into its derivatives has provided more specific quantitative data. nih.gov One study focusing on the structure-activity relationships of bergenin derivatives found that a specific derivative, 11-O-(3′,4′-dimethoxybenzoyl)-bergenin, exhibited exceptionally potent inhibitory activity against yeast α-glucosidase, far exceeding that of the standard drug acarbose. tandfonline.com This suggests that the core structure of bergenin is a promising scaffold for developing powerful α-glucosidase inhibitors. nih.gov

Table 2: In Vitro α-Glucosidase Inhibitory Activity Data from a study by Kashima et al. (2013). IC50 is the concentration required to inhibit 50% of the enzyme's activity.

| Compound | IC50 Value (µM) |

|---|---|

| 11-O-(3′,4′-dimethoxybenzoyl)-bergenin | 24.6 |

| Acarbose (Reference Drug) | 907.5 |

Beyond enzyme inhibition, bergenin directly modulates glucose homeostasis in preclinical models. In high-fat diet-induced diabetic mice, bergenin supplementation improved hepatic glucose metabolism and insulin (B600854) sensitivity. ukm.my It was shown to enhance insulin-dependent glucose transport in the liver by promoting the translocation and activation of glucose transporter protein 2 (GLUT2) through the PI3K/AKT signaling pathway. ukm.my Furthermore, bergenin has been found to activate the AMPK/SIRT1 axis in hepatocytes, a critical pathway for regulating cellular energy metabolism and promoting mitochondrial biogenesis. frontiersin.org

In a high-glucose-induced zebrafish model, bergenin administration reduced blood glucose levels and appeared to decrease insulin resistance by increasing the expression of insulin receptor substrates (irs1, irs2a, and irs2b). tandfonline.comresearchgate.net Bergenin also demonstrates protective effects on pancreatic β-cells, the cells responsible for insulin production. It has been shown to prevent palmitic acid-induced β-cell apoptosis and inflammation by inhibiting the activation of the NLRP3 inflammasome. mdpi.com However, it is noteworthy that one study in a streptozotocin-induced diabetic mouse model reported that bergenin treatment did not reduce hyperglycemia, indicating that its effects may vary depending on the specific preclinical model of diabetes. nih.gov

Antimicrobial and Antiviral Properties

Bergenin has been investigated for its ability to combat various pathogens, demonstrating notable antifungal activity.

The antimicrobial mechanism of bergenin is believed to involve the disruption of microbial cell walls and membranes, which leads to cell lysis. nih.gov It may also impede the growth and proliferation of pathogens by inhibiting the synthesis of essential molecules like nucleic acids and proteins. nih.gov

Research has specifically quantified its antifungal efficacy against several dermatophytes and other fungi. A study isolating bergenin from Peltophorum pterocarpum flowers tested its activity against a panel of fungi and determined the Minimum Inhibitory Concentration (MIC) required to prevent their growth. frontiersin.org The findings showed that bergenin was active against all tested fungi, with particular efficacy against Trichophyton mentagrophytes and Botrytis cinerea. frontiersin.org In the same study, however, bergenin did not exhibit any antibacterial activity against the tested bacterial strains. frontiersin.org

Table 3: Antifungal Activity of Bergenin Data from a study by Karunai Raj et al. (2012).

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Trichophyton mentagrophytes | 250 |

| Botrytis cinerea | 250 |

| Epidermophyton floccosum | 500 |

| Trichophyton rubrum | 500 |

| Aspergillus niger | 500 |

Antiviral Activity

While bergenin has been reported to possess antiviral properties, the specific molecular mechanisms underlying its activity against various viruses are an area of ongoing investigation. Research into related compounds, such as berberine, has suggested potential antiviral strategies that could be relevant to bergenin. For instance, some studies on berberine indicate that it may inhibit viral entry into host cells and interfere with viral protein localization, such as the hemagglutinin (HA) protein of the influenza virus, causing it to form aggregates and preventing its transport to the cell membrane. Another potential mechanism, observed with other flavonoids, is the inhibition of viral enzymes crucial for replication, such as reverse transcriptase in HIV. However, direct evidence detailing the specific antiviral mechanisms of this compound against viruses like Herpes Simplex Virus (HSV), influenza virus, or Human Immunodeficiency Virus (HIV) is not yet extensively documented in publicly available research.

Antimalarial and Antileishmanial Mechanisms

Antimalarial Activity: The primary mechanism suggested for the antimalarial activity of bergenin is the inhibition of heme polymerization. During its intraerythrocytic stage, the malaria parasite Plasmodium falciparum digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline structure called hemozoin. It is hypothesized that bergenin, similar to the action of artemisinin, may be activated by the heme group or free iron (II) ions, leading to the production of cytotoxic free radicals that interfere with this polymerization process. This disruption of heme detoxification is lethal to the parasite.

Antileishmanial Mechanisms: Bergenin's activity against Leishmania species appears to be primarily mediated through immunomodulation. Studies have shown that bergenin can stimulate a Th1-type immune response, which is crucial for controlling intracellular pathogens like Leishmania. This is characterized by an increase in the production of pro-inflammatory cytokines such as Interleukin-12 (IL-12) and Interferon-gamma (IFN-γ), and a decrease in anti-inflammatory cytokines like Interleukin-10 (IL-10) and Interleukin-4 (IL-4). This cytokine shift enhances the parasiticidal activity of macrophages, the host cells for Leishmania.

Other Investigated Preclinical Pharmacological Activities

Anti-arthritic and Anti-ulcerogenic Mechanisms

Anti-arthritic Mechanisms: The anti-arthritic effects of bergenin are attributed to its ability to modulate the immune response, specifically by balancing the Th1 and Th2 cytokine profiles. In preclinical models of arthritis, bergenin has been shown to suppress the production of pro-inflammatory Th1 cytokines, including Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). Conversely, it potentiates the production of anti-inflammatory Th2 cytokines like Interleukin-4 (IL-4) and Interleukin-5 (IL-5). This modulation of the cytokine balance helps to alleviate the inflammatory processes that drive arthritis.

Anti-ulcerogenic Mechanisms: The anti-ulcerogenic properties of bergenin are linked to its anti-inflammatory and cytoprotective effects. A key proposed mechanism involves the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Activation of PPARγ leads to an increased expression of Sirtuin 1 (SIRT1). SIRT1, in turn, can deacetylate and thereby inhibit the activity of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that drives the expression of pro-inflammatory cytokines like TNF-α and IL-6. By suppressing this inflammatory cascade, bergenin helps to protect the gastric mucosa from ulceration. researchgate.net

Antinociceptive Activity

Bergenin has demonstrated significant antinociceptive (pain-relieving) activity in various preclinical models. This effect is primarily mediated by its anti-inflammatory properties. The compound has been shown to inhibit the production of key pro-inflammatory mediators that are involved in pain signaling, such as Interleukin-1beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). By reducing the levels of these cytokines, bergenin can dampen the inflammatory response and alleviate pain. Some evidence also suggests a potential interaction with the opioid system, which could contribute to its analgesic effects.

Anti-fibrotic Mechanisms

Bergenin has shown promise in mitigating fibrosis in different organs, particularly the lungs and liver.

Pulmonary Fibrosis: The anti-fibrotic mechanism of bergenin in the lungs involves the p62-Nrf2 regulatory loop. Bergenin can induce the phosphorylation and expression of p62, which subsequently activates the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response. This activation helps to counteract the oxidative stress that contributes to fibrosis. Furthermore, bergenin has been found to inhibit the Transforming Growth Factor-beta1 (TGF-β1)/Smad signaling pathway, a central pathway in the development of fibrosis. By inhibiting this pathway, bergenin can reduce the activation of fibroblasts into myofibroblasts and decrease the deposition of extracellular matrix proteins.

Liver Fibrosis: In the liver, the anti-fibrotic effects of bergenin are associated with the activation of the PPAR-γ pathway. Activation of PPAR-γ can suppress the inflammatory and fibrogenic responses in the liver, thereby reducing the progression of fibrosis.

Renoprotective Mechanisms

The renoprotective effects of bergenin are largely attributed to its potent antioxidant properties. In preclinical models of kidney injury, bergenin has been shown to enhance the renal antioxidant defense system. It can increase the activity of key antioxidant enzymes, thereby protecting kidney cells from oxidative damage induced by various toxins and pathological conditions. By mitigating oxidative stress, bergenin helps to preserve renal function and structure.

Interactive Data Table: Summary of Preclinical Pharmacological Activities of this compound

| Pharmacological Activity | Key Molecular Mechanisms |

| Antiviral Activity | Under investigation; potential mechanisms may involve inhibition of viral entry and protein localization. |

| Antimalarial Activity | Suggested to involve the inhibition of heme polymerization. nih.gov |

| Antileishmanial Mechanisms | Immunomodulation via enhancement of Th1 immune response (↑ IL-12, ↑ IFN-γ; ↓ IL-10, ↓ IL-4). |

| Anti-arthritic Mechanisms | Modulation of Th1/Th2 cytokine balance (↓ IL-2, ↓ IFN-γ, ↓ TNF-α; ↑ IL-4, ↑ IL-5). |

| Anti-ulcerogenic Mechanisms | Activation of PPARγ, leading to increased SIRT1 expression and subsequent inhibition of NF-κB-mediated inflammation. researchgate.net |

| Antinociceptive Activity | Inhibition of pro-inflammatory mediators (↓ IL-1β, ↓ TNF-α); potential interaction with the opioid system. |

| Anti-fibrotic Mechanisms | Lungs: Activation of the p62-Nrf2 regulatory loop; inhibition of the TGF-β1/Smad signaling pathway. Liver: Activation of the PPAR-γ pathway. |

| Renoprotective Mechanisms | Enhancement of the renal antioxidant defense system. |

Cardioprotective Mechanisms

Preclinical studies have demonstrated the cardioprotective potential of this compound in models of myocardial injury. Its mechanisms of action appear to be multifactorial, primarily involving the modulation of oxidative stress, apoptosis, and inflammatory pathways.

In a rat model of isoproterenol-induced myocardial infarction, pretreatment with bergenin resulted in a significant normalization of cardiac marker enzymes, including cardiac troponin I (cTnI), creatine phosphokinase (CPK), creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH). mdpi.com This indicates that bergenin may help maintain the integrity and permeability of the cardiac membrane, thereby limiting the leakage of these enzymes from the myocardium. mdpi.com The study also observed a significant decrease in ST-segment elevation and deep Q-waves on the electrocardiogram, suggesting a protective effect on the electrical signaling pathways of the heart. mdpi.com